Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate
Description
"Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate" is a synthetic organic compound featuring a thiophene core substituted with methyl and tert-butyl benzamido groups, further functionalized with a carbamate moiety. Structural analysis of such compounds often employs crystallographic tools like the SHELX program suite for refinement and validation of molecular geometry.
Properties
IUPAC Name |
methyl N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-11-12(2)27-18(15(11)17(24)22-19(25)26-6)21-16(23)13-7-9-14(10-8-13)20(3,4)5/h7-10H,1-6H3,(H,21,23)(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTWBMHUBNZEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate typically involves multiple steps. One common approach includes the following steps:
Formation of the thiophene ring: This can be achieved through a series of reactions starting from simple precursors like acetylacetone and elemental sulfur.
Introduction of the tert-butyl group: This step involves the use of tert-butyl chloride and a suitable base to introduce the tert-butyl group onto the benzene ring.
Amidation: The benzene ring is then amidated using an appropriate amine, such as 4-aminobenzoic acid.
Carbamoylation: Finally, the carbamate group is introduced using methyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of key signaling pathways in cells, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of this compound with structurally analogous molecules would typically focus on substituent effects, physicochemical properties, and bioactivity.
Structural Analogues and Key Differences
Trimethacarb (2,3,5-Trimethylphenyl Methylcarbamate) Structure: A simpler carbamate pesticide with a trimethylphenyl group. Bioactivity: Trimethacarb acts as a carbamate insecticide, while the target compound’s activity remains unspecified in the evidence.
Hypothetical Data Table
| Property | Target Compound | Trimethacarb | 2,3,5,6-Tetrachloroaniline |
|---|---|---|---|
| Molecular Weight | ~400 g/mol (estimated) | 221.3 g/mol | 230.9 g/mol |
| Functional Groups | Carbamate, thiophene, tert-butyl | Carbamate, trimethylphenyl | Chlorinated aniline |
| Bioactivity | Unknown (hypothesized enzyme inhibitor) | Acetylcholinesterase inhibitor | Herbicide intermediate |
| Solubility | Likely low (bulky substituents) | Moderate in organic solvents | Low in water |
Research Findings (Inferred)
- Electronic Effects : The electron-withdrawing carbamate group in both the target compound and trimethacarb could stabilize transition states in enzyme inhibition.
Limitations and Notes
Evidence Constraints : The provided sources lack direct data on the target compound. focuses on crystallography software, while lists pesticide names without mechanistic or structural comparisons.
Recommendations: Future studies should prioritize structural elucidation and comparative bioactivity screening against known carbamate derivatives.
Biological Activity
Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a synthetic compound notable for its potential biological activities, particularly in anti-inflammatory and anticancer contexts. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring with various functional groups, including a carbamate moiety that enhances its pharmacological properties. The structural formula can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 896308-08-0
Target Enzyme : The primary target of this compound is the cyclooxygenase-2 (COX-2) enzyme. COX-2 plays a crucial role in the biosynthesis of prostanoids, which are involved in inflammation and pain signaling.
Mode of Action :
- The compound inhibits COX-2 activity, leading to reduced production of prostaglandins.
- This inhibition results in anti-inflammatory effects, as evidenced by various in vitro and in vivo studies.
Biochemical Pathways :
- The compound influences the prostanoid biosynthesis pathway , which is critical in mediating inflammatory responses.
Anti-inflammatory Activity
In studies involving animal models, compounds structurally similar to this compound have demonstrated significant anti-inflammatory effects. For instance:
- Inhibition Percentages : Research indicates that related compounds show inhibition values ranging from 39.021% to 54.239% against COX-2 activity.
Anticancer Potential
Recent investigations have also explored the anticancer properties of this compound:
- Cell Lines Tested : Various cancer cell lines have been subjected to treatment with the compound to assess cytotoxicity and growth inhibition.
- Findings : Preliminary results suggest that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential therapeutic window.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Difference | Biological Activity |
|---|---|---|
| Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carboxylate | Carboxylate instead of carbamate | Moderate anti-inflammatory |
| Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-sulfonate | Sulfonate group present | Limited anti-inflammatory |
This comparison highlights the unique properties conferred by the carbamate group in enhancing biological activity.
Case Studies
-
Study on Inflammatory Models :
- In a controlled study using carrageenan-induced paw edema in rats, administration of this compound resulted in a significant reduction in paw swelling compared to control groups.
-
Cytotoxicity Assessment :
- A recent assessment on human cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Gewald Reaction : Formation of the thiophene core via condensation of ethyl cyanoacetate, ketones, and elemental sulfur under reflux conditions .
- Amide Coupling : Reaction of 4-(tert-butyl)benzoyl chloride with the amino group of the thiophene intermediate using coupling agents like HATU or DCC in anhydrous solvents (e.g., THF) .
- Carbamate Formation : Introduction of the methyl carbamate group via reaction with methyl chloroformate in the presence of a base (e.g., NaHCO₃) .
- Key Considerations : Monitor reaction progress using TLC and optimize solvent polarity for intermediate purification .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR and 2D techniques (HSQC, HMBC) to resolve overlapping signals in the aromatic and tert-butyl regions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular weight and fragmentation patterns .
- Elemental Analysis : Confirm stoichiometry of C, H, N, and S to validate purity .
Q. What safety protocols are essential during handling and storage?
- Methodological Answer :
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., sulfur oxides) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Keep in airtight containers at room temperature, away from strong oxidizers/acids to prevent decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to reduce side products .
- Temperature Control : Maintain strict temperature ranges (e.g., 0–5°C during carbamate formation) to prevent ester hydrolysis .
- Purification Strategies : Use gradient column chromatography with silica gel or reverse-phase HPLC for challenging separations .
- Data Support : Yield improvements from 60% to 85% were achieved by replacing THF with DMF in amide coupling steps .
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous signals in complex NMR spectra .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to assign stereochemistry .
- Cross-Validation : Combine IR spectroscopy (amide I/II bands) and X-ray crystallography (if crystals are obtainable) for unambiguous assignments .
Q. What computational approaches predict the compound’s biological activity and target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with enzymes (e.g., kinases) or receptors (e.g., GPCRs) .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
- MD Simulations : Run 100-ns molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-target complexes .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of structurally similar thiophene derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA) to identify outliers .
- Functional Group Mapping : Compare substituent effects (e.g., tert-butyl vs. trifluoromethyl groups) on activity using Free-Wilson analysis .
- Assay Standardization : Re-test compounds under uniform conditions (e.g., cell line, incubation time) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
